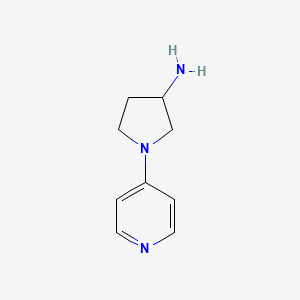![molecular formula C10H14Cl3N3 B1429339 [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride CAS No. 1375473-13-4](/img/structure/B1429339.png)
[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
Descripción general
Descripción
“[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride” is a compound that contains a benzimidazole moiety . Benzimidazole compounds have been found to exhibit potent in vitro antimicrobial activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . A specific synthesis method for a similar compound involves taking o-phenylenediamine and glycine, placing them in a high-pressure kettle, adding 6mol/L of HCl, stirring evenly, and then heating at 120°C for 48 hours .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring, which is a fused benzene and imidazole ring . The compound also contains a chlorine atom and two amine groups .Chemical Reactions Analysis
Benzimidazole compounds can undergo various chemical reactions. For example, they can participate in oxidative cross-coupling reactions with anilines, primary alkyl amines, and sodium azide .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 254.55 . The InChI code is1S/C8H8ClN3.2ClH/c9-5-1-2-6-7 (3-5)12-8 (4-10)11-6;;/h1-3H,4,10H2, (H,11,12);2*1H .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives, including compounds similar to [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride, have been found to exhibit potent in vitro antimicrobial activity against a range of microorganisms such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger . These compounds can be used in the development of new antimicrobial agents.
Antiviral Applications
Some benzimidazole analogs have shown promising results as antiviral agents. For instance, certain derivatives have been identified as potent inhibitors of the hepatitis B virus with low micromolar IC50 values . This suggests potential research applications for [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride in antiviral drug development.
Anticancer Research
Benzimidazole compounds have therapeutic uses in anticancer treatments due to their ability to inhibit various enzymes involved in cancer cell proliferation . Research into [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride could focus on its potential efficacy in cancer therapy.
Antidiabetic Potential
The pharmacological profile of benzimidazole derivatives includes their use as antidiabetic agents . Investigating the effects of [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride on glucose metabolism could be a valuable area of research.
Analgesic Properties
Benzimidazole analogs are also known for their analgesic properties, providing pain relief in various conditions . Scientific studies could explore how [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride can be applied as an analgesic.
Neurological Applications
These compounds have been used in neurological drugs, possibly due to their effects on neurotransmitter systems . Research into the neurological applications of [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride could lead to new treatments for neurodegenerative diseases or cognitive disorders.
Endocrinological Uses
Benzimidazole derivatives may affect hormone systems, making them relevant in endocrinological research . The compound could be studied for its potential impact on endocrine-related conditions.
Ophthalmological Drugs
Lastly, some benzimidazole compounds are used in ophthalmology, possibly due to their anti-inflammatory or anti-infective properties . This suggests another research avenue for [2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride in eye health.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-14-9-3-2-7(11)6-8(9)13-10(14)4-5-12;;/h2-3,6H,4-5,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTQXARQBMOMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1429257.png)
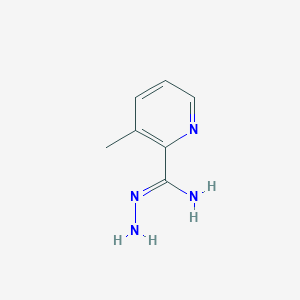
![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)

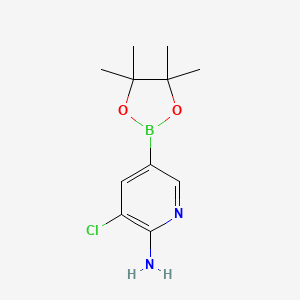

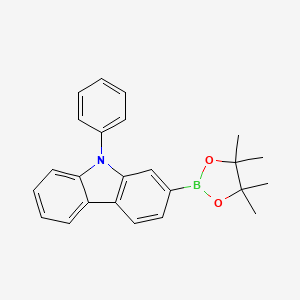
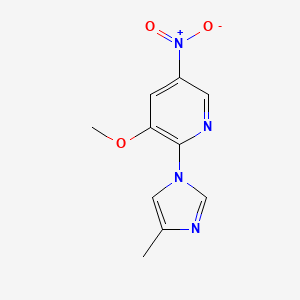

![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)



